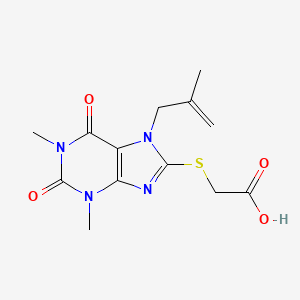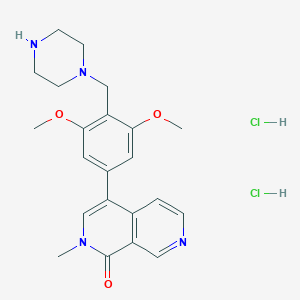![molecular formula C12H16FNO B2624322 N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1525542-12-4](/img/structure/B2624322.png)
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine, also known as FENCAMFAM, is a cyclopropanamine derivative that has been synthesized for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, while also modulating the activity of GABA receptors. These effects are thought to contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine as a research tool is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on the development of new analogues of this compound with improved efficacy and safety profiles. Another area of research could investigate the potential of this compound as a treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research could investigate the long-term effects of this compound on the brain and behavior.
Méthodes De Synthèse
The synthesis of N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine involves several steps, including the reaction of 2-fluoroethanol with 2-bromomethylphenyl cyclopropane, followed by the addition of ammonia and the reduction of the resulting imine with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been used in several scientific studies as a research tool to investigate its potential as a treatment for various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression in humans.
Propriétés
IUPAC Name |
N-[[2-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-7-8-15-12-4-2-1-3-10(12)9-14-11-5-6-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFKGNXWFONMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)



![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)


![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)